molecular formula C10H9ClN2O2S B6456125 5-[(3-chloro-4-methoxyphenyl)methyl]-2,3-dihydro-1,3,4-oxadiazole-2-thione CAS No. 2548976-99-2

5-[(3-chloro-4-methoxyphenyl)methyl]-2,3-dihydro-1,3,4-oxadiazole-2-thione

Cat. No.: B6456125
CAS No.: 2548976-99-2
M. Wt: 256.71 g/mol
InChI Key: BWWKXKKRCRQEOY-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present in its structure. The 1,3,4-oxadiazole ring is generally considered to be stable under a variety of conditions, but it can participate in reactions with electrophiles or nucleophiles depending on the substitution pattern . The chloro and methoxy substituents on the phenyl ring may also influence the compound’s reactivity.

Scientific Research Applications

5-[(3-chloro-4-methoxyphenyl)methyl]-2,3-dihydro-1,3,4-oxadiazole-2-thione has been studied extensively for its potential to be used as an anti-cancer, anti-inflammatory, and anti-bacterial agent. In addition, this compound has been studied for its ability to act as an antioxidant and to modulate the immune system. In particular, this compound has been studied for its potential to inhibit the growth of cancer cells, to reduce inflammation, and to reduce the production of pro-inflammatory cytokines. This compound has also been studied for its potential to inhibit the growth of bacteria, to reduce oxidative stress, and to modulate the immune system.

Mechanism of Action

The mechanism of action of 5-[(3-chloro-4-methoxyphenyl)methyl]-2,3-dihydro-1,3,4-oxadiazole-2-thione is not fully understood at this time. However, it is believed that this compound may act as an antioxidant, scavenging free radicals and reducing oxidative stress. In addition, this compound may act as an anti-inflammatory agent, reducing the production of pro-inflammatory cytokines and inhibiting the activation of inflammatory pathways. This compound may also act as an anti-bacterial agent, reducing the growth of bacteria.
Biochemical and Physiological Effects
This compound has been studied for its potential to inhibit the growth of cancer cells, to reduce inflammation, and to reduce the production of pro-inflammatory cytokines. In addition, this compound has been studied for its ability to reduce oxidative stress, to modulate the immune system, and to inhibit the growth of bacteria. This compound has also been studied for its potential to reduce the production of reactive oxygen species (ROS) and to reduce the expression of pro-apoptotic genes.

Advantages and Limitations for Lab Experiments

The main advantage of using 5-[(3-chloro-4-methoxyphenyl)methyl]-2,3-dihydro-1,3,4-oxadiazole-2-thione in laboratory experiments is its ability to act as an antioxidant, scavenging free radicals and reducing oxidative stress. In addition, this compound has been studied for its potential to inhibit the growth of cancer cells, to reduce inflammation, and to reduce the production of pro-inflammatory cytokines. The main limitation of using this compound in laboratory experiments is its potential to interact with other compounds, potentially resulting in unexpected results.

Future Directions

The potential future directions for 5-[(3-chloro-4-methoxyphenyl)methyl]-2,3-dihydro-1,3,4-oxadiazole-2-thione include further studies on its ability to act as an antioxidant, an anti-inflammatory agent, an anti-bacterial agent, and a modulator of the immune system. In addition, further studies on the potential of this compound to reduce the production of reactive oxygen species (ROS) and to reduce the expression of pro-apoptotic genes should be conducted. Furthermore, further studies on the potential of this compound to act as an anti-tumor agent, an anti-angiogenic agent, and a chemopreventive agent should be conducted. Finally, further studies on the potential of this compound to interact with other compounds and to affect the pharmacokinetics and pharmacodynamics of other compounds should be conducted.

Synthesis Methods

5-[(3-chloro-4-methoxyphenyl)methyl]-2,3-dihydro-1,3,4-oxadiazole-2-thione can be synthesized from a variety of starting materials, including 4-methoxyphenylacetic acid, 3-chloro-4-methoxyphenylacetic acid, and 3-chloro-4-methoxyphenylacetonitrile. The most common synthesis route for this compound involves the condensation of 4-methoxyphenylacetic acid and 3-chloro-4-methoxyphenylacetonitrile in the presence of a base, such as sodium ethoxide or potassium tert-butoxide. This reaction yields the desired this compound product in high yields.

Properties

IUPAC Name

5-[(3-chloro-4-methoxyphenyl)methyl]-3H-1,3,4-oxadiazole-2-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClN2O2S/c1-14-8-3-2-6(4-7(8)11)5-9-12-13-10(16)15-9/h2-4H,5H2,1H3,(H,13,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWWKXKKRCRQEOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CC2=NNC(=S)O2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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